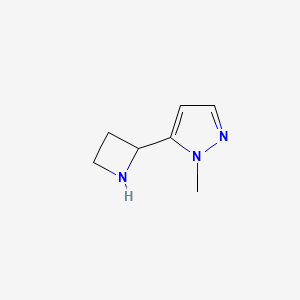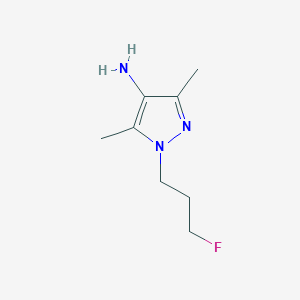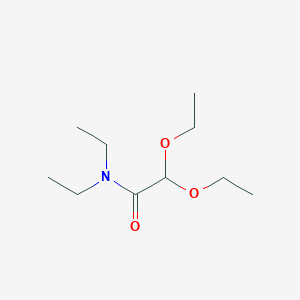
Longipedlactone E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Longipedlactone E is a triterpene dilactone compound isolated from the plant Kadsura longipedunculata. This plant is known for its medicinal properties and is widely found in the southwest province of China . This compound is one of several longipedlactones, which are known for their unique chemical structures and potential pharmacological activities .
Preparation Methods
The preparation of Longipedlactone E involves the extraction from the leaves and stems of Kadsura longipedunculata. The extraction process typically includes the use of organic solvents followed by chromatographic techniques to isolate the compound
Chemical Reactions Analysis
Longipedlactone E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of triterpene dilactones.
Medicine: Its anti-inflammatory and antioxidant properties suggest potential therapeutic applications.
Mechanism of Action
The mechanism of action of Longipedlactone E involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain signaling pathways, such as the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
. These compounds share a similar triterpene dilactone structure but differ in their specific chemical configurations and biological activities. Longipedlactone E is unique due to its specific structural features and its potent cytotoxic activity against cancer cell lines . Other similar compounds include kadheterilactone A and kadheterilactone B, which are also triterpene dilactones isolated from related plant species .
Properties
Molecular Formula |
C30H38O6 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(1S,9R,12S,13R,18R)-1-hydroxy-16-[(1R)-1-[(2S,3S)-3-hydroxy-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-8,8,13-trimethyl-17-methylidene-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-6-one |
InChI |
InChI=1S/C30H38O6/c1-16-13-23(31)26(35-27(16)33)18(3)20-11-12-29(6)22(17(20)2)15-30(34)14-19-7-10-25(32)36-28(4,5)21(19)8-9-24(29)30/h7,10-11,13-14,18,21-24,26,31,34H,2,8-9,12,15H2,1,3-6H3/t18-,21-,22+,23+,24+,26+,29-,30-/m1/s1 |
InChI Key |
NJHQJHDTYYVRFQ-XSJJJNEFSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4CC[C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)C)O |
Canonical SMILES |
CC1=CC(C(OC1=O)C(C)C2=CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


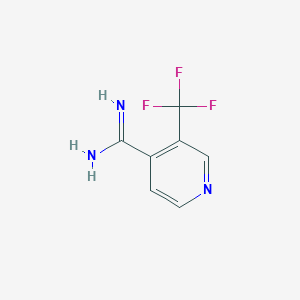
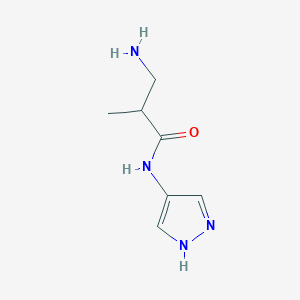

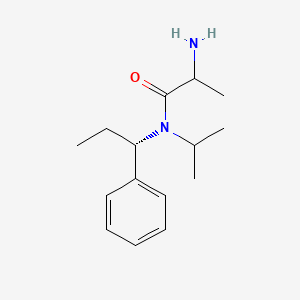
![(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B15242820.png)
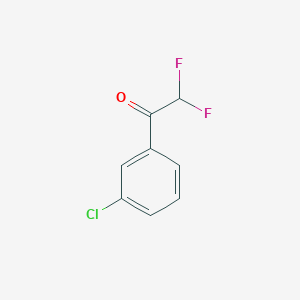
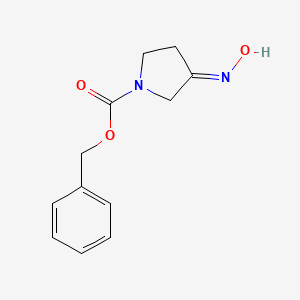
![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)


